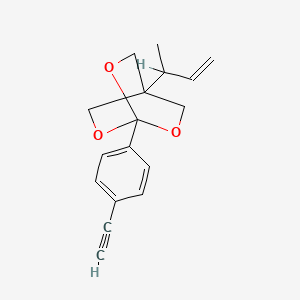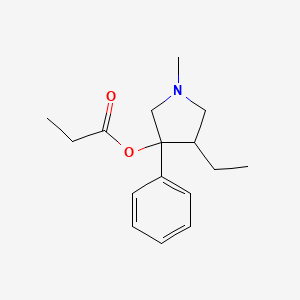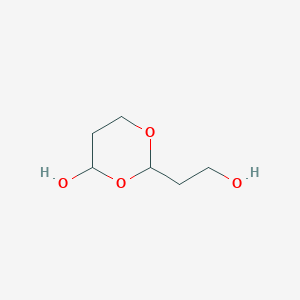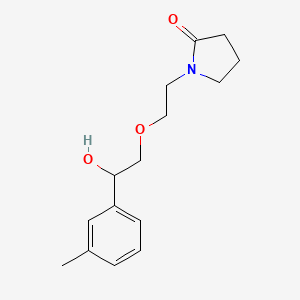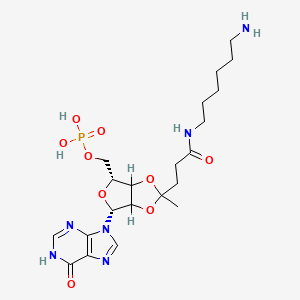
Ahxlvimp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ahxlvimp involves multiple steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Levulinic Acid Amide: This step involves the reaction of levulinic acid with hexylamine to form the levulinic acid amide.
Acetal Formation: The next step is the formation of the acetal group by reacting the levulinic acid amide with inosine.
Phosphorylation: The final step involves the phosphorylation of the acetal group to form the monophosphate derivative.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
化学反应分析
Ahxlvimp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ahxlvimp has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of Ahxlvimp involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
相似化合物的比较
Ahxlvimp can be compared with other similar compounds, such as:
Inosine Monophosphate (IMP): this compound is structurally related to inosine monophosphate, but with additional functional groups that confer unique properties.
Levulinic Acid Derivatives: Compounds derived from levulinic acid share some structural similarities with this compound, but differ in their specific functional groups and reactivity.
Hexylamine Derivatives: this compound contains a hexylamine moiety, making it comparable to other hexylamine derivatives in terms of chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in research and industry.
属性
CAS 编号 |
75204-35-2 |
|---|---|
分子式 |
C21H33N6O9P |
分子量 |
544.5 g/mol |
IUPAC 名称 |
[(4R,6R)-2-[3-(6-aminohexylamino)-3-oxopropyl]-2-methyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H33N6O9P/c1-21(7-6-14(28)23-9-5-3-2-4-8-22)35-16-13(10-33-37(30,31)32)34-20(17(16)36-21)27-12-26-15-18(27)24-11-25-19(15)29/h11-13,16-17,20H,2-10,22H2,1H3,(H,23,28)(H,24,25,29)(H2,30,31,32)/t13-,16?,17?,20-,21?/m1/s1 |
InChI 键 |
CVBURHMMTROINS-HOHKOTIPSA-N |
手性 SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
规范 SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


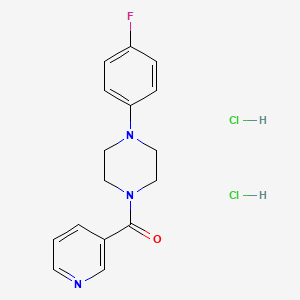
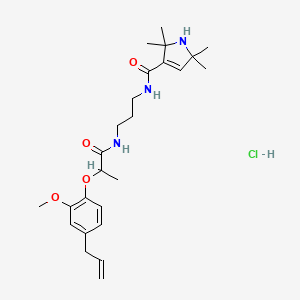
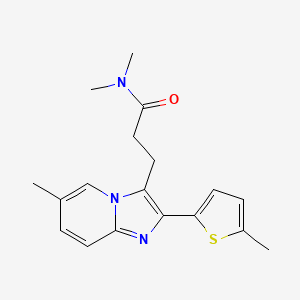


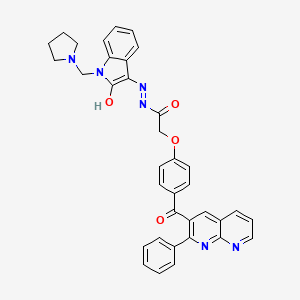
![(1S,3R,4R,6R)-4-[2-(diethylamino)ethoxy]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12733280.png)


